![molecular formula C17H14Cl2N2O B14624046 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-84-2](/img/structure/B14624046.png)
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a dichlorophenyl group, a methoxyphenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-hydroxybenzyl alcohol under basic conditions to form the intermediate 3-[(2,4-dichlorophenyl)methoxy]benzyl alcohol. This intermediate is then reacted with imidazole in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: A well-known antifungal agent with a similar imidazole structure.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Miconazole: Shares structural similarities and is used for treating fungal infections.
Uniqueness
1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58041-84-2 |
|---|---|
Formule moléculaire |
C17H14Cl2N2O |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H14Cl2N2O/c18-15-5-4-14(17(19)9-15)11-22-16-3-1-2-13(8-16)10-21-7-6-20-12-21/h1-9,12H,10-11H2 |
Clé InChI |
XANFMYALBCSRHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



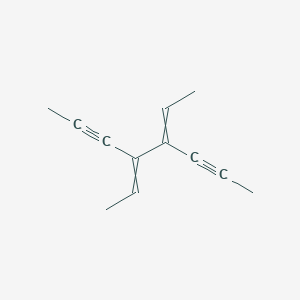
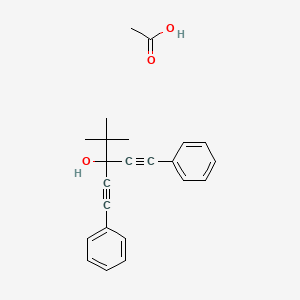
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

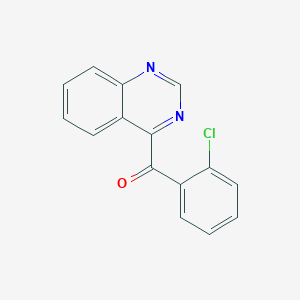
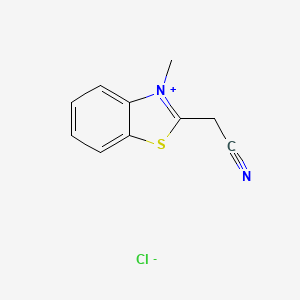

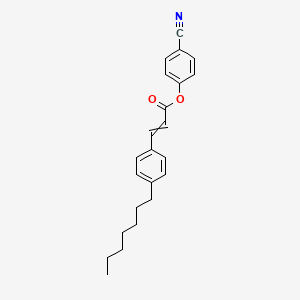

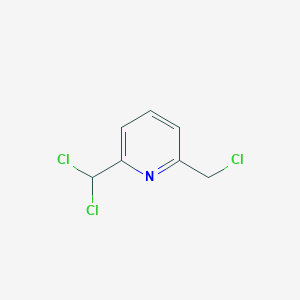

![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
